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Compound of Interest

Compound Name: 1-Chloro-2-methyl-2-propanol

Cat. No.: B146346 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-methyl-2-
propanol (CAS No. 558-42-9), a tertiary chlorinated alcohol with the molecular formula

C₄H₉ClO.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. This document is intended for researchers, scientists, and professionals in drug

development who utilize spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.[2] For 1-Chloro-2-methyl-2-propanol, both ¹H and ¹³C NMR provide crucial

information about its carbon framework and the chemical environment of its hydrogen atoms.[1]

1.1. ¹H NMR Spectroscopy Data

The proton NMR spectrum of 1-Chloro-2-methyl-2-propanol displays three distinct signals,

which correspond to the three unique proton environments within the molecule.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.6 Singlet 2H -CH₂Cl

~2.5 Singlet (broad) 1H -OH

~1.3 Singlet 6H -C(CH₃)₂

1.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~72 -C(CH₃)₂

~55 -CH₂Cl

~28 -C(CH₃)₂

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Chloro-2-methyl-2-
propanol in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or

DMSO-d₆.[2] The solution is then filtered into a clean NMR tube.[2] Tetramethylsilane (TMS)

is often used as an internal standard.[2]

Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR, the

instrument is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-

decoupled spectrum is usually obtained to simplify the signals to single lines for each carbon

environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1-Chloro-2-methyl-2-propanol shows
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characteristic absorption bands for its alcohol and alkyl halide functionalities.[1]

2.1. IR Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3200 (broad) O-H stretch Alcohol (-OH)[1]

2990 - 2950 (strong) C-H stretch Alkyl (-CH₃, -CH₂)[1]

1470 - 1450 (medium) C-H bend (scissoring) -CH₂-[1]

1380 - 1360 (medium) C-H bend (rocking) -C(CH₃)₂[1]

1260 - 1050 (strong) C-O stretch Tertiary Alcohol[1]

800 - 600 (medium-strong) C-Cl stretch Alkyl Halide (-CH₂Cl)[1]

2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample like 1-Chloro-2-methyl-2-propanol, the following protocol can be used:

Sample Preparation (Neat Liquid): A pure sample of the liquid (1-2 drops) is placed between

two polished salt (NaCl or KBr) plates.[3] This "sandwich" is then placed directly in the

sample holder of the spectrometer.[3] This method is referred to as obtaining a "neat"

spectrum.[3]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.[4] The instrument measures the absorption of IR radiation by the sample and

plots it against the wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometry Data

The mass spectrum of 1-Chloro-2-methyl-2-propanol will show a molecular ion peak and

various fragment ions. Due to the presence of chlorine, isotopic peaks for ³⁵Cl and ³⁷Cl (in an
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approximate 3:1 ratio) will be observed for chlorine-containing fragments.

m/z Relative Intensity Assignment

108/110 Low [M]⁺, Molecular ion

93/95 Moderate [M - CH₃]⁺

77 Moderate [M - CH₂Cl]⁺

59 High [C₃H₇O]⁺

43 Very High [C₃H₇]⁺ (tert-butyl cation)

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile organic compounds like 1-Chloro-2-methyl-2-
propanol is Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: The sample is introduced into the mass spectrometer, where it is

vaporized in a vacuum.[5]

Ionization: In the EI method, the gaseous molecules are bombarded with a high-energy

electron beam, which knocks off an electron to form a radical cation (molecular ion).[5]

Mass Analysis: The resulting ions are accelerated into a magnetic field, which deflects them

based on their mass-to-charge ratio.[5]

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-Chloro-
2-methyl-2-propanol using the spectroscopic data discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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